2-(Chlorodifluoromethyl)-5-(trifluoromethoxy)-1H-benzimidazole is a complex heterocyclic compound that belongs to the class of benzimidazoles. This compound features a benzimidazole core with significant fluorinated substituents, which enhance its chemical reactivity and potential biological activity. Benzimidazole derivatives are widely recognized for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals due to their ability to interact with various biological targets.
The compound can be synthesized through various organic reactions involving substituted benzimidazoles and fluorinated reagents. The synthesis methods typically involve the use of chlorodifluoromethyl and trifluoromethoxy groups, which are introduced via specific chemical reactions that allow for the functionalization of the benzimidazole core.
2-(Chlorodifluoromethyl)-5-(trifluoromethoxy)-1H-benzimidazole can be classified as:
The synthesis of 2-(Chlorodifluoromethyl)-5-(trifluoromethoxy)-1H-benzimidazole typically involves multiple steps, including:
The reaction conditions often include:
The molecular structure of 2-(Chlorodifluoromethyl)-5-(trifluoromethoxy)-1H-benzimidazole consists of:
The molecular formula is with a molecular weight of approximately 292.62 g/mol. The presence of multiple fluorine atoms significantly influences its physical and chemical properties, including solubility and reactivity.
2-(Chlorodifluoromethyl)-5-(trifluoromethoxy)-1H-benzimidazole can undergo various chemical reactions:
Common reagents for these reactions include:
Research indicates that benzimidazole derivatives can exhibit antiproliferative effects against various cancer cell lines, suggesting potential therapeutic applications in oncology.
Relevant analytical data may include:
2-(Chlorodifluoromethyl)-5-(trifluoromethoxy)-1H-benzimidazole has potential applications in:
Research into this compound continues, focusing on optimizing its synthesis and exploring its full range of biological activities.
The benzimidazole nucleus represents a privileged scaffold in medicinal chemistry, characterized by a bicyclic structure fusing benzene and imidazole rings. This core exhibits remarkable structural versatility, enabling interactions with diverse biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The specific compound 2-(Chlorodifluoromethyl)-5-(trifluoromethoxy)-1H-benzimidazole (CAS 1210386-82-5) exemplifies strategic molecular optimization within this class, integrating two distinct fluorinated substituents to enhance target specificity and physicochemical properties. With the molecular formula C~9~H~4~ClF~5~N~2~O and molecular weight 286.58 g/mol [1], this compound embodies contemporary approaches to benzimidazole-based drug design. Its structural complexity arises from the electron-withdrawing chlorodifluoromethyl group at the 2-position and the lipophilic trifluoromethoxy moiety at the 5-position, creating a multifunctional pharmacophore with tailored electronic characteristics.
The therapeutic application of benzimidazoles spans over half a century, evolving from early anthelmintic agents to targeted therapies for complex diseases. Initial breakthroughs emerged with the introduction of thiabendazole (1960s), which demonstrated potent antiparasitic activity by inhibiting tubulin polymerization in helminths. This discovery catalyzed extensive structural exploration, yielding clinically indispensable agents like albendazole and mebendazole – cornerstone treatments for parasitic infections that leverage the benzimidazole core's ability to disrupt microtubule assembly [5].
The 1980s marked a strategic pivot toward fluorinated derivatives, driven by the need to enhance bioavailability and target affinity. Chloroflurazole (4,5-dichloro-2-(trifluoromethyl)-1H-benzimidazole) emerged as a significant agrochemical innovation, showcasing the profound biological activity imparted by trifluoromethyl substitution. This compound (CAS 3615-21-2) exhibited potent herbicidal properties through mechanisms distinct from earlier benzimidazoles, acting as a photosynthetic inhibitor in target plants. Its crystalline solid structure and stability profile facilitated commercial formulation, though its application remained primarily non-pharmaceutical [4].
Concurrently, proton pump inhibitors (PPIs) revolutionized gastroenterology with pantoprazole (discovered 1980s, approved 1994) exemplifying the critical role of difluoromethoxy substitution at the benzimidazole 5-position. This derivative's mechanism involves acid-catalyzed conversion to sulfenamides that form disulfide bonds with H+/K+ ATPase, demonstrating how strategic fluorination enhances both reactivity toward biological targets and metabolic stability. The structural parallels between pantoprazole's difluoromethoxy group and our subject compound's trifluoromethoxy moiety highlight evolutionary design principles in gastrointestinal therapeutics [6] [8].
Table 1: Historical Development of Bioactive Benzimidazole Derivatives
Compound | Key Structural Features | Therapeutic/Agricultural Application | Approx. Introduction |
---|---|---|---|
Thiabendazole | Unsubstituted 1H-benzimidazole | Broad-spectrum anthelmintic | 1960s |
Albendazole/Mebendazole | Carbamate at 1-position | Antihelmintic with microtubule inhibition | 1970s |
Chloroflurazole | 4,5-Dichloro-2-(trifluoromethyl) | Photosynthesis-inhibiting herbicide | 1980s |
Pantoprazole | 5-(Difluoromethoxy)-2-mercapto | Proton pump inhibitor (GERD treatment) | 1994 |
Target Compound: C~9~H~4~ClF~5~N~2~O | 2-(Chlorodifluoromethyl)-5-(trifluoromethoxy) | Investigational multipotent agent | 2010s (synthesis) |
The present millennium has witnessed sophisticated hybridization strategies, exemplified by 2-(Chlorodifluoromethyl)-5-(trifluoromethoxy)-1H-benzimidazole. This compound represents a convergence of two fluorinated pharmacophores: the 2-(chlorodifluoromethyl) group (previously explored in PubChem CID 3869451 for its electronic effects [3]) and the 5-(trifluoromethoxy) moiety – an evolution beyond pantoprazole's difluoromethoxy group. Such integration aims to synergize enhanced membrane permeability (from trifluoromethoxy's lipophilicity) with targeted electrophilicity (from chlorodifluoromethyl's chloride lability), creating multitarget therapeutic potential particularly relevant to antiparasitic and anticancer applications [1] .
The strategic incorporation of chlorodifluoromethyl (-CF~2~Cl) at the benzimidazole 2-position creates a versatile bioisostere with unique advantages over traditional substituents. Compared to simple alkyl groups, this moiety exhibits:
Complementing this, the 5-(trifluoromethoxy (-OCF~3~) substituent introduces distinct physicochemical advantages over earlier alkoxy groups:
Table 2: Electronic and Physicochemical Properties of Key Substituents
Substituent | Hammett σ~p~ Constant | Lipophilicity Contribution (π) | Metabolic Stability | Biological Effect |
---|---|---|---|---|
-CH~3~ (reference) | -0.17 | 0.00 | Low (oxidation susceptible) | Promotes microtubule binding |
-CF~3~ | +0.54 | +0.88 | High | Enhances target affinity/selectivity |
-CF~2~Cl | +0.43 (estimated) | +0.92 | Moderate (Cl-labile) | Enables covalent inhibition |
-OCF~3~ | +0.35 | +1.04 | High | Optimizes log D~7.4~ for cell uptake |
-OCF~2~H (difluoromethoxy) | +0.24 | +0.65 | Moderate (O-dealkylation) | Balanced permeability & solubility |
The hybrid pharmacophore in 2-(Chlorodifluoromethyl)-5-(trifluoromethoxy)-1H-benzimidazole creates complementary biological interactions:
Figure 1: Structural Evolution of Benzimidazoles Demonstrating Fluorinated Pharmacophore Integration
Simple Benzimidazole Early Fluorinated Target Hybrid Compound (N1H-N3H) (2-CF3) (2-CF2Cl/5-OCF3) ┌───────────┐ ┌───────────┐ ┌────────────────────────┐ │ N │ │ N │ │ N │ │ / \\ │ │ / \\ │ │ / \\ │ │ C C─H │ │ C C─CF3 │ │ C C─CF2Cl │ │ │ │ │ → Evolution │ │ │ │ → Advanced │ │ │ │ │ C C │ Path │ C C │ Hybrid │ C C─OCF3 │ │ │ │ │ │ │ │ │ Design │ │ │ │ └─┼───┼─────┘ └─┼───┼─────┘ └──┼───┼────────────────┘ │ └─H │ └─H │ └─H └─H └─H └─H
Caption: Comparative structural analysis showing progressive incorporation of fluorinated groups at strategic positions to optimize electronic, steric, and hydrophobic properties for enhanced bioactivity.
This pharmacokinetic synergy is evidenced in antiparasitic studies where analogous hybrids demonstrated 50-fold greater trypanocidal activity (against T. cruzi NINOA strain) compared to benznidazole, attributed to improved parasite membrane penetration and selective activation by parasite-specific reductases . Similarly, in oncology models, the compound's ability to simultaneously inhibit tubulin polymerization (via benzimidazole core) and kinase signaling (via electrophilic -CF~2~Cl interactions) presents a compelling multitarget therapeutic approach. The hybrid's calculated polar surface area (PSA ≈ 45 Ų) and log P (≈2.8) fall within optimal ranges for central nervous system penetration and oral bioavailability, suggesting potential beyond peripheral targets [1] .
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2